molecular formula C8H16Cl2N2S B2851545 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride CAS No. 2460748-85-8

2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride

Cat. No. B2851545
CAS RN: 2460748-85-8
M. Wt: 243.19
InChI Key: NAUIGKFLWAJQJF-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

Thiazoles have a wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and are used in the synthesis of compounds with potent antitumor, antioxidant, and antimicrobial activities . Therefore, the future directions for “2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-4-8(3,9)7-10-5-6(2)11-7;;/h5H,4,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUIGKFLWAJQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=C(S1)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride

CAS RN

2460748-85-8
Record name 2-(5-methyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride
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